Physicochemical Differentiation: logP Value Comparison for 2-[(4-Chlorophenoxy)methyl]pyrrolidine vs. Its Ortho-Chloro Analog
The lipophilicity of 2-[(4-Chlorophenoxy)methyl]pyrrolidine, a key determinant of its passive membrane permeability and solubility profile, differs markedly from its ortho-chloro positional isomer. The target para-substituted compound has a predicted logP value of 2.80, while a representative ortho-chloro analog, 2-(2-Chlorophenoxymethyl)pyrrolidine, is predicted to have a lower logP of approximately 2.46 [1]. This difference in lipophilicity is due to the distinct electronic and steric environments conferred by the chlorine atom's position on the aromatic ring, which affects the compound's ability to partition into non-polar phases.
Ortho-isomer logP ≈ 2.46
ΔlogP ≈ 0.34
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.80 |
| Comparator Or Baseline | 2-(2-Chlorophenoxymethyl)pyrrolidine (ortho isomer): logP ≈ 2.46 |
| Quantified Difference | ΔlogP ≈ 0.34 |
| Conditions | Predicted value from computational models (e.g., ChemSrc database). |
Why This Matters
The difference in logP of ~0.34 log units translates to a more than 2-fold difference in the partition coefficient, impacting compound solubility, permeability, and potential off-target binding in biological assays.
- [1] ChemSrc. (2018). (S)-(+)-2-(4-chlorophenoxymethyl)pyrrolidine (CAS 220510-63-4). Retrieved from m.chemsrc.com View Source
